molecular formula C10H10N4O B14704028 N-Acetylhydralazine CAS No. 22758-68-5

N-Acetylhydralazine

Cat. No.: B14704028
CAS No.: 22758-68-5
M. Wt: 202.21 g/mol
InChI Key: YQUVBMKWVZWZED-UHFFFAOYSA-N
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Description

N-Acetylhydralazine is a derivative of hydralazine, a well-known antihypertensive agent. This compound is characterized by the presence of an acetyl group attached to the hydralazine molecule. This compound has been studied for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylhydralazine can be synthesized through the acetylation of hydralazine. The process typically involves the reaction of hydralazine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydralazine molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-Acetylhydralazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound back to hydralazine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Hydralazine.

    Substitution: Various substituted hydralazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its antihypertensive properties and potential use in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

N-Acetylhydralazine exerts its effects primarily through the inhibition of prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factor-1 (HIF-1). This stabilization promotes the expression of genes involved in angiogenesis and vascular protection. The compound also affects calcium signaling pathways in vascular smooth muscle cells, contributing to its vasodilatory effects.

Comparison with Similar Compounds

Similar Compounds

    Hydralazine: The parent compound, primarily used as an antihypertensive agent.

    N-Acetylcysteine: Another acetylated compound with antioxidant properties.

    N-Acetyltransferase Substrates: Compounds that undergo acetylation by N-acetyltransferase enzymes.

Uniqueness

N-Acetylhydralazine is unique due to its dual role in both inhibiting prolyl hydroxylase and affecting calcium signaling pathways. This dual mechanism provides a broader range of therapeutic effects compared to hydralazine alone. Additionally, the acetylation enhances its stability and bioavailability, making it a more effective therapeutic agent.

Properties

CAS No.

22758-68-5

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N'-phthalazin-1-ylacetohydrazide

InChI

InChI=1S/C10H10N4O/c1-7(15)12-14-10-9-5-3-2-4-8(9)6-11-13-10/h2-6H,1H3,(H,12,15)(H,13,14)

InChI Key

YQUVBMKWVZWZED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=NN=CC2=CC=CC=C21

Origin of Product

United States

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